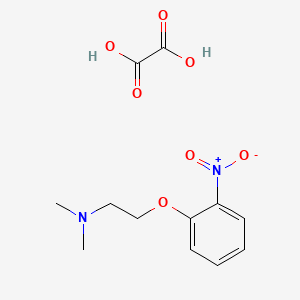![molecular formula C24H31NO6 B4044452 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4044452.png)
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Übersicht
Beschreibung
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperidine ring substituted with a butyl chain that is further substituted with phenoxy groups. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Substitution with Butyl Chain: The butyl chain is introduced via nucleophilic substitution reactions, often using alkyl halides.
Introduction of Phenoxy Groups: The phenoxy groups are added through etherification reactions, where phenol derivatives react with the butyl chain under basic conditions.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the butyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidines and butyl derivatives
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine hydrochloride
- 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine sulfate
Uniqueness
Compared to its analogs, 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid offers enhanced stability and solubility due to the presence of oxalic acid. This makes it more suitable for certain applications, particularly in aqueous environments.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-19-9-8-15-23(18-19)14-5-6-16-24-21-12-7-13-22(17-21)25-20-10-3-2-4-11-20;3-1(4)2(5)6/h2-4,7,10-13,17,19H,5-6,8-9,14-16,18H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFOVVGRKSAFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044383.png)
![3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4044389.png)

![4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044407.png)
![N-(3-{[(2-phenylethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4044418.png)
![(4E)-4-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4044433.png)
![methyl 1-[2-hydroxy-3-(4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B4044438.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4044454.png)
![N,N-dimethyl-2-{4-[2-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B4044459.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044472.png)

![1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4044484.png)
